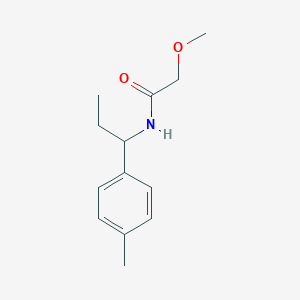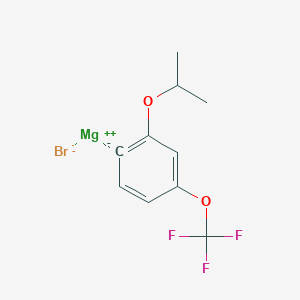
(2-i-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF, is a Grignard reagent used in organic synthesis. This compound is a solution of the organomagnesium bromide in tetrahydrofuran (THF), a common solvent for Grignard reagents. The presence of the trifluoromethoxy group and the iso-propyloxy group on the phenyl ring makes this compound particularly useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of the corresponding bromide with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The bromide precursor is added to a reactor containing magnesium turnings and THF. The reaction is initiated by a small amount of iodine or a similar activator to facilitate the formation of the Grignard reagent. The process is carefully controlled to ensure the complete conversion of the bromide to the organomagnesium compound.
Chemical Reactions Analysis
Types of Reactions
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as the Stille and Suzuki reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the primary solvent, but other ethers can also be used.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Obtained from cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is used to synthesize complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used to create intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to introduce trifluoromethoxy and iso-propyloxy groups into molecules makes it a versatile tool in various synthetic pathways.
Mechanism of Action
The mechanism of action for (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. This compound primarily targets carbonyl groups, halides, and other electrophilic sites in organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 3-(Trifluoromethoxy)phenylmagnesium bromide
- (2-methyl-4-(trifluoromethoxy)phenyl)magnesium bromide
Uniqueness
The uniqueness of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide lies in its specific substitution pattern on the phenyl ring. The presence of both the iso-propyloxy and trifluoromethoxy groups provides distinct electronic and steric properties, making it suitable for specialized synthetic applications that other similar compounds may not achieve.
Properties
Molecular Formula |
C10H10BrF3MgO2 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
magnesium;1-propan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C10H10F3O2.BrH.Mg/c1-7(2)14-8-4-3-5-9(6-8)15-10(11,12)13;;/h3,5-7H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
FTYNRINFHXKASA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


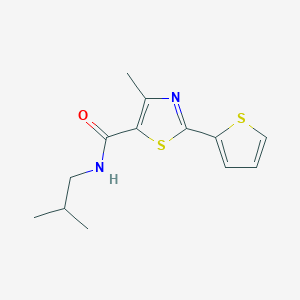
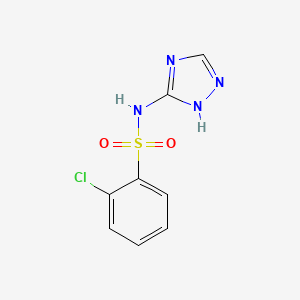
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
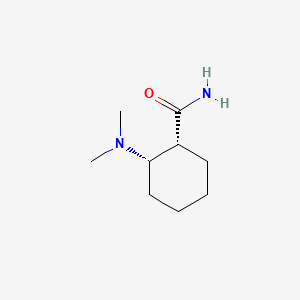
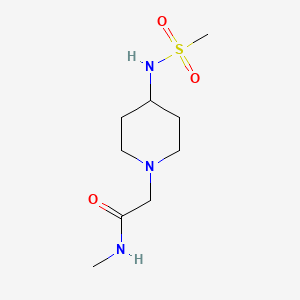
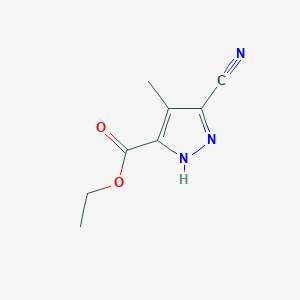
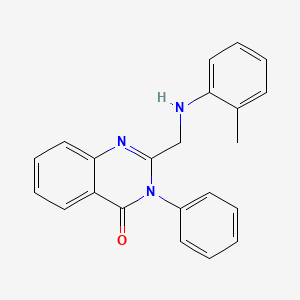

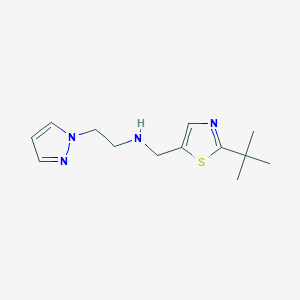
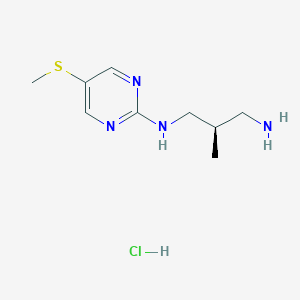
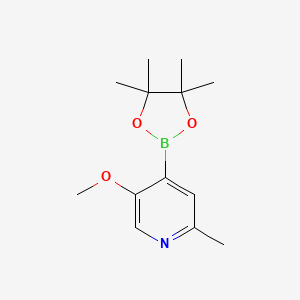

![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
